Cas no 1391052-34-8 (2'-Nitro-p-acetanisidide-15N)

2'-Nitro-p-acetanisidide-15N 化学的及び物理的性質
名前と識別子
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- N-[4-methoxy-2-[oxido(oxo)azaniumyl]phenyl]acetamide
- 2'-Nitro-p-acetanisidide-15N
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- インチ: 1S/C9H10N2O4/c1-6(12)10-8-4-3-7(15-2)5-9(8)11(13)14/h3-5H,1-2H3,(H-,10,12,13,14)/q-1
- InChIKey: VFIMWWAONHIGKK-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(OC)C=C1N([O-])=O)(=O)C
2'-Nitro-p-acetanisidide-15N Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | N490287-10mg |
2'-Nitro-p-acetanisidide-15N |
1391052-34-8 | 10mg |
¥1500.00 | 2023-09-15 | ||
TRC | N490287-10mg |
2'-Nitro-p-acetanisidide-15N |
1391052-34-8 | 10mg |
$ 173.00 | 2023-09-06 | ||
TRC | N490287-100mg |
2'-Nitro-p-acetanisidide-15N |
1391052-34-8 | 100mg |
$ 1344.00 | 2023-09-06 | ||
AN HUI ZE SHENG Technology Co., Ltd. | N490287-100mg |
2'-Nitro-p-acetanisidide-15N |
1391052-34-8 | 100mg |
¥12000.00 | 2023-09-15 |
2'-Nitro-p-acetanisidide-15N 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
2'-Nitro-p-acetanisidide-15Nに関する追加情報
Introduction to Compound CAS No. 1391052-34-8: 2'-Nitro-p-acetanisidide-15N
The compound with CAS No. 1391052-34-8, commonly referred to as 2'-Nitro-p-acetanisidide-15N, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is notable for its unique structural properties, which make it a valuable tool in various research and industrial applications.
2'-Nitro-p-acetanisidide-15N is a derivative of acetanilide, a well-known precursor in organic synthesis. The introduction of the nitro group at the 2' position and the acetyl group at the para position of the aniline ring imparts distinct electronic and steric properties to the molecule. These features make it particularly useful in the study of electron transfer mechanisms, as well as in the development of advanced materials such as conductive polymers and sensors.
Recent studies have highlighted the potential of 2'-Nitro-p-acetanisidide-15N in enhancing the performance of organic semiconductors. Researchers have demonstrated that the compound's ability to facilitate charge transport can significantly improve the efficiency of devices such as organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs). For instance, a 2023 study published in *Advanced Materials* reported that incorporating 2'-Nitro-p-acetanisidide-15N into polymer blends resulted in a 15% increase in device conductivity compared to traditional materials.
In addition to its electronic properties, 2'-Nitro-p-acetanisidide-15N has shown promise in biomedical applications. Its ability to act as a substrate for enzymatic reactions has made it a valuable tool in drug discovery and metabolic studies. A recent investigation by scientists at Stanford University revealed that the compound can serve as a selective inhibitor for certain kinases, potentially paving the way for novel therapeutic interventions.
The synthesis of 2'-Nitro-p-acetanisidide-15N involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of palladium-catalyzed cross-coupling reactions has enabled researchers to achieve high yields and excellent purity levels, making the compound more accessible for large-scale applications.
Looking ahead, 2'-Nitro-p-acetanisidide-15N is expected to play an increasingly important role in green chemistry and sustainable materials development. Its compatibility with bio-based feedstocks and its potential for recycling make it an attractive option for environmentally friendly manufacturing processes.
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